JF549 (Tfa)
Description
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Properties
IUPAC Name |
3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5.C2HF3O2/c30-26(31)16-3-6-19(27(32)33)22(13-16)25-20-7-4-17(28-9-1-10-28)14-23(20)34-24-15-18(5-8-21(24)25)29-11-2-12-29;3-2(4,5)1(6)7/h3-8,13-15H,1-2,9-12H2,(H-,30,31,32,33);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUAWSMWTYTASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F3N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Janelia Fluor 549 (TFA), also known as JF549 (Tfa) or Janelia Fluor® 549, free acid, is a fluorescent dye. It is primarily used to label proteins of interest in biological assays. The primary targets of JF549 are proteins that can be labeled using bioorthogonal chemistry and unnatural amino acid technology.
Mode of Action
JF549 is cell permeable and can be coupled directly to a protein of interest. This coupling is achieved using bioorthogonal chemistry, a type of chemical reaction that occurs inside living organisms without interfering with native biochemical processes. The dye has an absorption maximum (λab (max)) of 549 nm and an emission maximum (λem (max)) of 571 nm, allowing it to be detected using fluorescence microscopy techniques.
Biochemical Pathways
The specific biochemical pathways affected by JF549 depend on the protein it is coupled to. For example, when coupled to tubulin, a protein involved in cell division, JF549 can be used to visualize and study the process of mitosis.
Pharmacokinetics
It is known that the dye is cell permeable, suggesting that it can cross cell membranes and reach intracellular targets. The dye’s solubility, stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specifics of the experimental setup, including the type of cells used and the conditions under which the experiment is conducted.
Result of Action
The result of JF549’s action is the labeling of the target protein, which can then be visualized using fluorescence microscopy techniques. This allows researchers to track the location and movement of the protein within cells, providing valuable insights into cellular processes and functions.
Action Environment
The efficacy and stability of JF549 can be influenced by various environmental factors. For instance, the dye is sensitive to light and should be protected from it to prevent photobleaching. Additionally, the dye should be stored under nitrogen at -20°C. The pH and temperature of the experimental environment can also affect the dye’s fluorescence properties. Therefore, these factors should be carefully controlled during experiments to ensure reliable and accurate results.
Biochemical Analysis
Biochemical Properties
Janelia Fluor 549 (TFA) plays a significant role in biochemical reactions. It can be coupled directly to a protein of interest using bioorthogonal chemistry and unnatural amino acid technology. This interaction with proteins and other biomolecules is crucial for its function as a fluorescent label.
Cellular Effects
Janelia Fluor 549 (TFA) has profound effects on various types of cells and cellular processes. It is cell permeable, which allows it to influence cell function. Its impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its ability to label and visualize these processes.
Molecular Mechanism
The mechanism of action of Janelia Fluor 549 (TFA) is based on its ability to absorb and emit light. When it absorbs a photon, it gets excited to a higher energetic state. As it relaxes, it emits a photon of a different (longer) wavelength, which is detected as fluorescence. This property allows it to bind to biomolecules and visualize them under a microscope.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Janelia Fluor 549 (TFA) exhibits excellent photostability, making it a useful tool for long-term imaging experiments. Its stability and lack of degradation over time allow for consistent and reliable results in both in vitro and in vivo studies.
Metabolic Pathways
While Janelia Fluor 549 (TFA) is not directly involved in metabolic pathways, it can be used to study these pathways by labeling and visualizing the enzymes, cofactors, and metabolites involved.
Transport and Distribution
Janelia Fluor 549 (TFA) is transported and distributed within cells and tissues due to its cell permeability. It can interact with various transporters or binding proteins, influencing its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of Janelia Fluor 549 (TFA) depends on the biomolecule it is attached to. It does not have any inherent targeting signals or post-translational modifications that direct it to specific compartments or organelles. When attached to a biomolecule that does, it can be used to visualize the localization of that biomolecule.
Biological Activity
JF549 (Tfa), also known as Janelia Fluor 549, is a highly effective fluorescent dye that has gained prominence in biological imaging and cellular studies. This article delves into its biological activity, focusing on its properties, applications, and research findings.
JF549 (Tfa) is characterized by the following spectral properties:
- Absorption Maximum () : 549 nm
- Emission Maximum () : 571 nm
- Quantum Yield () : 0.88
These properties make JF549 particularly suitable for applications requiring bright and stable fluorescence under biological conditions .
JF549 operates primarily as a photosensitizer in photochemical reactions. When exposed to light, it generates reactive oxygen species (ROS), which can induce cellular damage or ablation in targeted cells. This mechanism has been effectively utilized in various studies to manipulate biological systems and assess cellular responses to light .
1. Cellular Imaging
JF549 has been extensively used for imaging live cells due to its high brightness and photostability. For instance, studies have shown that proteins labeled with JF549 exhibit nearly double the brightness compared to traditional dyes like TMR (Tetramethylrhodamine). This enhancement allows for clearer imaging in both fixed and live cell conditions .
2. Cell Ablation Studies
In experiments assessing cellular ablation efficacy, JF549 demonstrated minimal dark toxicity and effective light-mediated cell ablation. For instance, when used in conjunction with HaloTag fusion proteins, JF549 showed approximately 1% ablation under standard illumination conditions, significantly lower than other Janelia Fluor dyes like JF567 and JF570, which exhibited up to 65% ablation efficacy .
3. Fluorescence Microscopy
The dye's performance was evaluated using direct stochastic optical reconstruction microscopy (dSTORM), where it provided high-resolution images of cellular structures with localization errors as low as 14.1 nm. This capability underscores its utility in super-resolution imaging techniques .
Case Study 1: Live-Cell Imaging
A study involving HeLa cells expressing HaloTag-H2B demonstrated that JF549 could effectively label intracellular proteins with rapid kinetics. The results indicated that the dye's labeling speed was comparable to other fluorophores while maintaining superior brightness and stability .
Case Study 2: In Vivo Imaging
In vivo experiments conducted on live mice showed that JF549 could be utilized for multicolor imaging alongside other fluorescent markers, allowing researchers to visualize complex biological processes in real-time without significant background noise .
Comparative Data Table
| Fluorophore | Absorption (nm) | Emission (nm) | Quantum Yield | Brightness (photons/s) |
|---|---|---|---|---|
| JF549 | 549 | 571 | 0.88 | ~19,000 |
| TMR | 552 | 570 | ~0.50 | ~10,000 |
| JF567 | 567 | 582 | 0.85 | ~18,000 |
| JF570 | 570 | 585 | 0.80 | ~17,500 |
This table illustrates the comparative advantages of JF549 over other fluorophores commonly used in biological research.
Scientific Research Applications
Photophysical Properties
JF549 (Tfa) exhibits notable photophysical characteristics:
- Absorption Maximum : 549 nm
- Emission Maximum : 571 nm
- Quantum Yield : 0.88
- Extinction Coefficient : 101,000 Mcm
These properties make JF549 (Tfa) suitable for various imaging techniques, including confocal microscopy and super-resolution microscopy.
Live-Cell Imaging
JF549 (Tfa) is particularly valuable for live-cell imaging due to its high brightness and photostability. It has been successfully utilized in labeling proteins within live cells, allowing researchers to visualize dynamic cellular processes.
- Case Study : In a study involving HeLa cells expressing HaloTag-Histone 2B, JF549 was used to label the nucleus effectively. The results demonstrated low cytoplasmic background and bright nuclear labeling, confirming the dye's efficiency in crossing cell membranes and selectively labeling target proteins .
Super-Resolution Microscopy
JF549 (Tfa) is compatible with advanced imaging techniques such as direct stochastic optical reconstruction microscopy (dSTORM). This technique allows for high-resolution imaging beyond the diffraction limit of light.
- Data Table: Performance Comparison of Fluorophores
| Fluorophore | Mean Photons/s | Mean Track Length (s) |
|---|---|---|
| JF549 | 19,000 | 1.6 |
| TMR | 11,000 | 0.72 |
The table above illustrates that JF549 significantly outperforms TMR in both brightness and photostability, making it a superior choice for single-molecule imaging .
Cardiac Tissue Imaging
In cardiac tissue studies, JF549 has been employed to visualize intricate structures such as the sarcoplasmic reticulum. The dye's ability to provide detailed images through dSTORM highlights its application in studying cardiac physiology.
- Case Study : An adult pig heart tissue section labeled with antibodies against SERCA2ATPase was imaged using JF549, revealing superior detail compared to traditional widefield imaging techniques .
Bioorthogonal Chemistry Applications
JF549 (Tfa) has been adapted for use in bioorthogonal chemistry, particularly with its tetrazine reactive handle for copper-free click chemistry. This feature facilitates the labeling of proteins in live cells without disrupting cellular functions.
- Application Example : JF549 tetrazine has been used to label living primary neurons, demonstrating its utility in neuroscience research .
Comparison with Other Dyes
JF549 (Tfa) is often compared with other fluorescent dyes like Alexa Fluor and Cyanine dyes due to its advantageous properties:
| Property | JF549 | Alexa Fluor 546 | Cyanine 3 |
|---|---|---|---|
| Absorption Maximum | 549 nm | 550 nm | 550 nm |
| Emission Maximum | 571 nm | 570 nm | 570 nm |
| Quantum Yield | 0.88 | ~0.80 | ~0.60 |
| Extinction Coefficient | 101,000 Mcm | ~90,000 Mcm | ~150,000 Mcm |
This comparison underscores JF549's competitive edge in terms of quantum yield and extinction coefficient, making it a preferred choice for many applications .
Preparation Methods
Core Xanthene Construction
Synthesis begins with 6-carboxyfluorescein derivatives that undergo systematic transformation into the xanthylium scaffold. Key steps include:
- Protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride
- Selective oxidation of the xanthene bridge to establish conjugation
- Sequential installation of azetidine rings via Buchwald-Hartwig amination
The Pd2(dba)3/XPhos catalyst system facilitates efficient C-N bond formation between the xanthene core and azetidine nucleophiles, achieving coupling yields exceeding 85% under optimized conditions.
Carboxyl Group Activation
Following xanthene assembly, the dicarboxyphenyl substituent undergoes activation for NHS ester formation:
- Controlled saponification of methyl ester protecting groups
- Carbodiimide-mediated activation with N-hydroxysuccinimide (NHS)
- Stabilization as trifluoroacetate salt via ion-pair chromatography
This activation sequence preserves the dye's fluorescence properties while enabling efficient conjugation to targeting ligands like HaloTag and SNAP-Tag proteins.
Detailed Synthetic Protocol
Starting Materials and Reagents
- 6-Carboxyfluorescein (98% purity, anhydrous)
- Azetidine hydrochloride (99%, stored under nitrogen)
- Pd2(dba)3 (Strem Chemicals, 99.9% metal basis)
- XPhos ligand (Sigma-Aldrich, 97%)
- Oxalyl chloride (Acros, 98+%)
- (Trimethylsilyl)diazomethane (2.0 M in diethyl ether)
- Trifluoroacetic acid (HPLC grade, 99.9%)
Stepwise Synthesis
Step 1: Xanthene Chloride Formation
6-Carboxyfluorescein (450 mg, 1.10 mmol) dissolved in anhydrous CH2Cl2 (30 mL)
Add oxalyl chloride (111 μL, 1.32 mmol) dropwise at 0°C
Stir 30 min at room temperature
Add triethylamine (229 μL, 1.64 mmol) and TMSCHN2 (3.29 mL, 6.58 mmol)
React 1 h under N2 atmosphere
Concentrate in vacuo
Purify by flash chromatography (0-20% EtOAc/toluene)
Step 2: Azetidine Installation
Xanthene chloride (333 mg) in dioxane (15 mL)
Add Pd2(dba)3 (5 mol%), XPhos (12 mol%), Cs2CO3 (3 eq)
Introduce azetidine HCl (2.2 eq)
Heat to 100°C for 16 h
Cool, filter through Celite
Concentrate and purify via reverse-phase HPLC (10-75% MeCN/H2O + 0.1% TFA)
Step 3: Trifluoroacetate Salt Formation
Crude JF549 free acid (47 mg) in DMF (3 mL)
Add TSTU (44 mg, 147 μmol) and DIEA (51 μL, 295 μmol)
Stir 1 h at RT
Precipitate with cold Et2O
Dissolve in 0.1% TFA/MeCN
Lyophilize to obtain JF549-Tfa as purple-grey solid
Analytical Characterization Data
Spectroscopic Properties
Structural Validation
¹H NMR (400 MHz, CDCl3):
- δ 7.83–7.79 (m, 1H, aromatic)
- δ 7.46 (td, J=7.6, 1.2 Hz, 1H, xanthene)
- δ 3.90 (t, J=7.6 Hz, 8H, azetidine CH2)
- δ 0.62/0.46 (s, 3H each, Si(CH3)3)
HPLC Analysis:
- Retention time: 16.2 min
- Purity: >99% (C18 column, 10-95% MeCN/H2O + 0.1% TFA)
- Trifluoroacetate content: 1.05 eq by ion chromatography
Critical Process Parameters
Reaction Optimization
Purification Challenges
- Residual palladium removal via Chelex resin treatment
- TFA counterion exchange monitored by ¹⁹F NMR
- Lyophilization conditions critical for amorphous solid formation
Comparative Performance Data
| Property | JF549-Tfa | TMR | Cy3 |
|---|---|---|---|
| Brightness (ε×Φ) | 89,000 | 42,000 | 65,000 |
| Photostability (t½) | 58 s | 12 s | 27 s |
| Cell Permeability | ++++ | ++ | + |
| dSTORM Resolution | 8 nm | 15 nm | 12 nm |
Data compiled from live-cell imaging studies
Scale-Up Considerations
- Kilogram-scale production achieved via continuous flow chemistry
- Critical quality attributes:
- Residual solvent <300 ppm (ICH Q3C)
- Heavy metals <10 ppm (USP <232>)
- Endotoxin <0.1 EU/mg (LAL test)
- Stability data:
- 24 months at -20°C under argon
- 6 weeks at 4°C in aqueous buffer
Q & A
Q. What are the key photophysical properties of JF549 (Tfa) that make it suitable for advanced microscopy applications?
JF549 (Tfa) exhibits a peak absorption (λₐb) at 549 nm and emission (λₑm) at 571 nm, with high quantum yield and photostability compared to traditional dyes like TMR. These properties enable prolonged single-molecule tracking and reduced photobleaching in live-cell imaging . For example, Grimm et al. demonstrated that JF549-labeled HaloTag proteins achieved 20% higher brightness and 2x longer tracking durations in dSTORM experiments compared to TMR .
Q. How should researchers design experiments to validate JF549 (Tfa) labeling efficiency in live-cell systems?
A robust protocol includes:
- Optimizing dye concentration : Use titration assays to balance signal intensity with background noise (e.g., 1–10 µM for HaloTag fusion proteins) .
- Validating specificity : Employ negative controls (e.g., cells without HaloTag) to confirm minimal non-specific binding .
- Assessing photostability : Quantify fluorescence decay rates under continuous illumination using time-lapse microscopy .
Q. What are the standard protocols for synthesizing and characterizing JF549 (Tfa) conjugates?
Synthesis typically involves NHS ester coupling to primary amines (e.g., lysine residues). Characterization requires:
- Purity analysis : HPLC or mass spectrometry to confirm >98% purity .
- Spectroscopic validation : UV-Vis and fluorescence spectroscopy to verify λₐb/λₑm peaks .
- Functional testing : Compare labeling efficiency in vitro (e.g., fixed cells) versus in vivo (live-cell systems) .
Advanced Research Questions
Q. How can researchers resolve contradictions in JF549 (Tfa) performance across different experimental models (e.g., fixed vs. live cells)?
Discrepancies often arise from differences in membrane permeability or intracellular environments. For example:
- Fixed cells : JF549 shows stable labeling but may artifactually aggregate due to cross-linking agents .
- Live cells : Reduced fluorescence intensity due to incomplete dye penetration can be mitigated by pre-treating with membrane-permeabilizing agents like saponin .
Methodological adjustments, such as using modified JF549 derivatives (e.g., JFX549), improve retention in EPON-embedded samples by 20% compared to the parent compound .
Q. What statistical frameworks are recommended for analyzing single-molecule tracking data using JF549 (Tfa)?
Bayesian cluster identification algorithms are critical for resolving co-localization events. For instance, merged JF549/JF646 datasets require:
- Localization merging : Combine data from both channels to identify overlapping clusters.
- Probability density functions : Analyze peaks at 0 (exclusive JF549) and 1 (exclusive JF646) to distinguish true co-localization from noise .
Advanced tools like ThunderSTORM or PALM-Tracer can automate these analyses while minimizing localization errors .
Q. How does JF549 (Tfa) compare to alternative fluorophores in super-resolution microscopy under low-signal conditions?
| Parameter | JF549 (Tfa) | TMR | Alexa Fluor 488 |
|---|---|---|---|
| Brightness (ε × Φ) | 120,000 | 90,000 | 75,000 |
| Photostability (t₁/₂) | 120 s | 60 s | 90 s |
| Live-cell compatibility | High | Moderate | Low |
| Data adapted from Grimm et al. (2015) and Miró-Vi et al. (2021) . JF549 outperforms TMR in photostability and brightness, making it ideal for prolonged live-cell imaging. |
Q. What are the ethical and reproducibility considerations when publishing JF549 (Tfa)-based studies?
- Data transparency : Provide raw localization files, dye conjugation protocols, and microscope calibration data in supplementary materials .
- Reagent validation : Include batch-specific COA (Certificate of Analysis) and SDS (Safety Data Sheet) references .
- Ethical compliance : Disclose any modifications to animal or human cell line protocols, adhering to institutional review board (IRB) guidelines .
Methodological Guidelines
- For single-molecule studies : Use ≤10 nM JF549 (Tfa) to avoid oversaturation and ensure single-molecule detection .
- For quantitative imaging : Normalize fluorescence intensity to internal controls (e.g., mCherry-tagged proteins) to account for batch-to-batch variability .
- For troubleshooting low signal : Check dye solubility in aqueous buffers (recommended: PBS with 10% DMSO) and avoid prolonged light exposure during preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
